
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride is a quaternary ammonium compound with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-methylpiperidin-1-ium chloride typically involves the reaction of 1-methylpiperidine with chloromethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
1-Methylpiperidine+Chloromethyl chloride→1-(Chloromethyl)-1-methylpiperidin-1-ium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of 1-methylpiperidine and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted piperidines.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.
Hydrolysis: The primary products are 1-methylpiperidine and hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes involving quaternary ammonium compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-methylpiperidin-1-ium chloride involves its interaction with biological molecules through its quaternary ammonium group. This interaction can disrupt cellular processes, leading to antimicrobial or anticholinergic effects. The molecular targets and pathways involved include:
Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell lysis.
Enzymes: It can inhibit enzymes involved in neurotransmission, leading to anticholinergic effects.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used antimicrobial agent.
Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.
Tetraethylammonium Chloride: Used in research to study ion channels.
Uniqueness
This compound is unique due to its specific structure, which combines a piperidine ring with a chloromethyl group
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications
Propiedades
Número CAS |
104654-34-4 |
|---|---|
Fórmula molecular |
C7H15Cl2N |
Peso molecular |
184.10 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C7H15ClN.ClH/c1-9(7-8)5-3-2-4-6-9;/h2-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
GPRNYIAHBURESS-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCC1)CCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


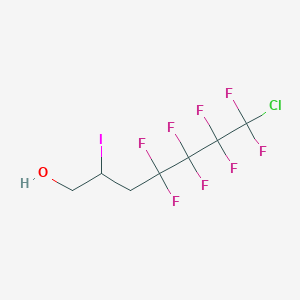

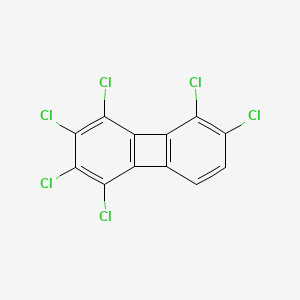


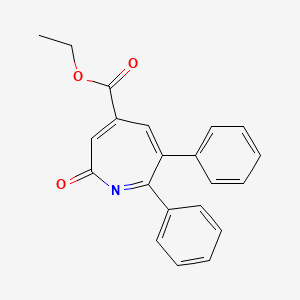
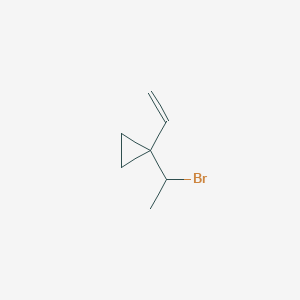
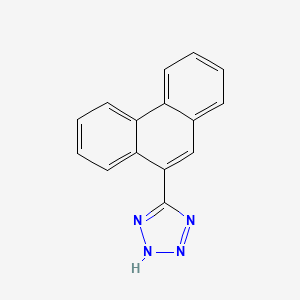


![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)


![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
